molecular formula C18H21N5O4 B2952969 (4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone CAS No. 1901058-91-0

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Número de catálogo: B2952969
Número CAS: 1901058-91-0
Peso molecular: 371.397
Clave InChI: NYRKQJPLLGDSHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine group at the 6-position and a piperazine moiety at the 4-position, which is further functionalized with a furan-2-carbonyl group. The furan ring may contribute to π-π stacking interactions in biological targets, while the pyrimidine core offers a scaffold for kinase inhibition or enzyme modulation.

Propiedades

IUPAC Name

furan-2-yl-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c24-17(14-12-16(20-13-19-14)21-7-10-26-11-8-21)22-3-5-23(6-4-22)18(25)15-2-1-9-27-15/h1-2,9,12-13H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRKQJPLLGDSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, known for its potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 1904105-00-5

The structural characteristics of this compound contribute significantly to its biological activity. The presence of both furan and piperazine moieties enhances its interaction with biological targets.

The compound exhibits multiple mechanisms that contribute to its biological effects:

  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit enzymes involved in cancer cell proliferation, such as PARP (Poly(ADP-ribose) polymerase), which plays a critical role in DNA repair mechanisms .
    • In vitro studies reported that derivatives of this compound inhibited PARP1 activity, leading to increased apoptosis in breast cancer cells .
  • Anti-Cancer Activity :
    • The compound demonstrated significant cytotoxicity against human breast cancer cell lines with an IC50 value of approximately 18 μM .
    • It was found to enhance the phosphorylation of histone H2AX, indicating DNA damage and subsequent apoptotic signaling pathways activation .
  • Anti-inflammatory Properties :
    • Compounds related to this structure have been noted for their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityIC50 = 18 μM against breast cancer cells
PARP InhibitionSignificant inhibition observed
Anti-inflammatoryInhibition of iNOS and COX-2
Apoptosis InductionIncreased CASPASE 3/7 activity

Case Study: Efficacy Against Breast Cancer

In a study evaluating the efficacy of (4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, researchers treated MCF-7 breast cancer cells with varying concentrations. The results indicated that at higher concentrations, the compound significantly induced apoptosis, as evidenced by increased levels of CASPASE 3/7 activity. This suggests a promising avenue for developing targeted therapies for breast cancer using this compound or its derivatives .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Analogues

Pyrimidine-Based Analogues

  • (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone (): Structural Differences: Replaces the morpholine and furan-2-carbonyl groups with a chloro-trifluoromethylphenyl and methyl substituent. Synthesis: Synthesized via trifluoroacetic acid-mediated deprotection of a piperazine carboxylate precursor . Key Properties: The electron-withdrawing trifluoromethyl group likely enhances metabolic stability compared to the furan group in the target compound.

Thienopyrimidine Derivatives ():

  • 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (): Structural Differences: Substitutes the pyrimidine core with a thieno[2,3-d]pyrimidine system and introduces a methanesulfonyl-piperazine group. Synthesis: Involves Suzuki coupling with boronic acids and sodium borohydride reduction . Key Properties: The thienopyrimidine core may improve binding to kinases due to increased planarity, while the methanesulfonyl group enhances solubility.
  • 2-Methyl-5-[6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine (): Structural Differences: Features a methyl-piperazine group and an aromatic amine substituent. Synthesis: Utilizes isoamyl nitrite in chloroform/acetic acid for diazotization . Key Properties: The aromatic amine may facilitate hydrogen bonding in target interactions, contrasting with the furan’s hydrophobic character.

Physicochemical and Pharmacological Comparisons

Property Target Compound Pyrimidine Analogue () Thienopyrimidine ()
Core Structure Pyrimidine Pyrimidine Thieno[2,3-d]pyrimidine
Solubility Moderate (inferred) Likely low (trifluoromethyl group) High (methanesulfonyl group)
Synthetic Complexity High Moderate High
Bioactivity Potential Kinase inhibition? Enzyme inhibition (e.g., PDEs) Kinase inhibition (e.g., PI3K)
  • Morpholine vs. Piperazine Roles : Morpholine in the target compound may improve membrane permeability compared to piperazine derivatives in –4, which often require sulfonyl or methyl modifications for stability .
  • Furan vs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.